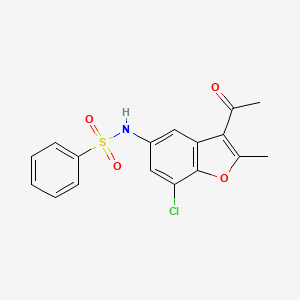

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide

Description

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a benzofuran core substituted with acetyl, chloro, and methyl groups. The benzofuran scaffold, an oxygen-containing heterocycle, is fused with a benzenesulfonamide moiety, a common pharmacophore in medicinal chemistry due to its role in enzyme inhibition and receptor binding. Its synthesis likely involves sequential functionalization of the benzofuran ring, followed by sulfonamide coupling, akin to methods described for related compounds .

Properties

IUPAC Name |

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO4S/c1-10(20)16-11(2)23-17-14(16)8-12(9-15(17)18)19-24(21,22)13-6-4-3-5-7-13/h3-9,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIXMPCZMSICBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C(=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)Cl)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination at the 7-Position

Chlorination introduces the chloro substituent at the 7-position of the benzofuran ring. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane (DCM) achieves selective chlorination. The reaction is typically conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

Optimized Chlorination Protocol:

Acetylation at the 3-Position

Acetylation is performed using acetyl chloride or acetic anhydride in the presence of Lewis acids such as aluminum chloride (AlCl₃). The acetyl group is introduced regioselectively at the 3-position due to electronic and steric effects.

Representative Procedure:

-

Reagent: Acetyl chloride (1.1 equiv)

-

Catalyst: AlCl₃ (1.0 equiv)

-

Solvent: Nitrobenzene

-

Temperature: 60°C, 3 hours

Sulfonamide Coupling at the 5-Position

The final step involves coupling the functionalized benzofuran intermediate with benzenesulfonamide. This is achieved through nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.

Sulfonyl Chloride Activation

Benzenesulfonyl chloride reacts with the amine group of the benzofuran intermediate. The reaction is conducted in aprotic solvents like acetonitrile or tetrahydrofuran (THF) with a base to scavenge HCl.

Coupling Protocol:

Catalytic Coupling Enhancements

Recent advancements utilize copper(I) iodide (CuI) as a catalyst in Ullmann-type reactions to improve efficiency. This method reduces reaction times and enhances yields.

Optimized Catalytic Conditions:

-

Catalyst: CuI (0.1 equiv)

-

Ligand: 1,10-Phenanthroline (0.2 equiv)

-

Base: Potassium carbonate (2.5 equiv)

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 110°C, 6 hours

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and practicality:

| Step | Reagents/Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Benzofuran synthesis | Acetic anhydride, H₂SO₄ | 70–75% | Simple setup, low cost | Moderate yields |

| Chlorination | SOCl₂, DCM | 85–90% | High selectivity | Requires low-temperature control |

| Sulfonamide coupling | CuI, 1,10-Phenanthroline, DMF | 85% | High efficiency, scalable | Cost of catalyst |

Critical Considerations in Process Optimization

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofuran compounds .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide exhibit promising anticancer activity. For instance:

- In vitro studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cells, particularly lung adenocarcinoma cells (A549) by targeting specific signaling pathways such as the AKT pathway .

- A structure–activity relationship (SAR) analysis revealed that modifications in the benzofuran structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound may serve as a lead in developing new anticancer agents .

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. Studies have explored the effectiveness of benzofuran derivatives against bacterial strains, indicating potential applications in treating infections .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be useful:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide | Contains bromine substituent | Enhanced reactivity and potential anticancer activity |

| N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide | Chlorine instead of bromine | Varies in chemical behavior and potency |

| N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide | Methyl group substitution | Alters compound properties significantly |

This table illustrates how variations in substituents can influence biological activity and chemical reactivity.

Case Studies and Research Findings

Several case studies have documented the applications of benzofuran derivatives in drug discovery:

- Lung Cancer Treatment : A study demonstrated that a bromomethyl-substituted benzofuran derivative effectively inhibited PLK1 kinase activity, leading to reduced tumor growth in murine models without adverse effects on body weight or organ size .

- Antimicrobial Screening : Various benzofuran derivatives were tested against common bacterial strains, showing significant inhibition zones compared to control groups, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may interfere with cell signaling pathways, resulting in anti-tumor or antimicrobial activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to sulfonamide derivatives with heterocyclic cores, such as thiophene-, quinazolinone-, and thiazole-containing analogs. Key differences include:

Key Observations :

- Heterocyclic Core: The benzofuran core in the target compound differs from thiophene (Compound 26) and quinazolinone () analogs. Oxygen in benzofuran may enhance metabolic stability compared to sulfur-containing thiophene, which is more reactive in biological systems .

- In contrast, thiophene-based compounds (e.g., Compound 26) rely on conjugated enaminone systems for activity .

- Biological Activity : While the target compound’s IC₅₀ remains uncharacterized, structurally related sulfonamides with thiophene-thiazole hybrids (e.g., Compound 26) exhibit potent antiproliferative activity (IC₅₀ ~9–10 µM), surpassing doxorubicin in breast cancer models .

Structure-Activity Relationship (SAR) Trends

- Electron-Withdrawing Groups : Chloro and acetyl substituents may enhance cytotoxicity by stabilizing charge-transfer interactions or inhibiting metabolic degradation.

- Heterocycle Choice : Thiophene derivatives () show high reactivity but may suffer from oxidative instability. Benzofuran’s oxygen atom could mitigate this, improving pharmacokinetics.

- Sulfonamide Positioning : The para-substituted benzenesulfonamide in the target compound is conserved across analogs, suggesting its critical role in target binding (e.g., carbonic anhydrase or tubulin inhibition).

Biological Activity

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C19H18ClNO4S

- Molecular Weight : 391.87 g/mol

- CAS Number : [insert CAS number if available]

The structure features a benzofuran core with an acetyl group and chloro substituents, which are critical for its biological activity.

This compound is believed to exert its effects through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant for targets involved in cancer and microbial proliferation.

- Cellular Interaction : By interacting with cellular receptors or pathways, it can modulate various biological processes, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth.

Antimicrobial Activity

Research has demonstrated that benzofuran derivatives exhibit promising antimicrobial properties. Specifically, studies have shown that compounds similar to this compound have effective activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | Target | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound 1 | Staphylococcus aureus | 8 | Moderate |

| Compound 2 | E. coli | 4 | High |

| Compound 3 | Candida albicans | 16 | Moderate |

In a study evaluating various benzofuran derivatives, it was found that those with specific substitutions at the benzofuran ring exhibited lower minimum inhibitory concentrations (MICs), indicating stronger antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that similar compounds can induce cytotoxicity in various cancer cell lines by triggering apoptosis and inhibiting cell proliferation.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Significant inhibition |

| HeLa (cervical cancer) | 15 | Moderate inhibition |

| A549 (lung cancer) | 12 | Significant inhibition |

In vitro studies have shown that modifications to the benzofuran structure can enhance anticancer activity, suggesting a structure-activity relationship that warrants further investigation .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study synthesized several benzofuran derivatives and tested their antimicrobial properties against Mycobacterium tuberculosis. Among these, derivatives similar to this compound showed promising results with MIC values as low as 2 µg/mL against resistant strains . -

Evaluation of Anticancer Properties :

Another study focused on the effects of benzofuran derivatives on various cancer cell lines. The results indicated that compounds with similar structures could significantly reduce cell viability in MCF-7 and A549 cells, highlighting their potential as anticancer agents .

Q & A

Q. Table 1: Perfusion Pressure Effects of Sulfonamide Derivatives

| Group | Compound | Dose (nM) | Effect on Pressure |

|---|---|---|---|

| I | Control | - | Baseline |

| II | N-(3-acetyl-7-chloro-...) | 0.001 | Decreased |

| III | Compound B | 0.001 | No change |

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Discrepancies (e.g., variable IC values) may arise from:

- Experimental Design : Differences in cell lines, assay protocols, or compound solubility.

- Structural Variants : Impurity profiles or unintended stereochemistry.

Methodological Solutions :

Reproducibility Checks : Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric).

Structural Reanalysis : Confirm purity via X-ray crystallography (using SHELXL for refinement) and cross-validate with NMR .

Dosage Optimization : Conduct dose-response curves over a wider concentration range (e.g., 0.1–100 µM).

Advanced: What strategies optimize the crystallographic refinement of this compound using SHELX?

Answer:

For high-resolution structures:

- Data Collection : Use synchrotron radiation for enhanced resolution (<1.0 Å).

- Refinement in SHELXL :

- Visualization : Generate ORTEP-3 diagrams to assess thermal ellipsoids and bond angles .

Advanced: How does the electronic nature of substituents influence this compound’s pharmacological activity?

Answer:

- Electron-Withdrawing Groups (e.g., -Cl) : Enhance sulfonamide’s hydrogen-bonding capacity, improving target binding (e.g., enzyme active sites).

- Acetyl Group at 3-Position : Modulates lipophilicity, affecting membrane permeability (logP ~2.5 predicted).

- Methyl on Benzofuran : Steric hindrance may reduce off-target interactions.

Quantitative structure-activity relationship (QSAR) models can predict substituent effects using DFT calculations .

Advanced: What mechanistic studies are recommended to elucidate this compound’s mode of action?

Answer:

- Kinetic Studies : Determine inhibition constants (K) via Lineweaver-Burk plots for enzyme targets.

- Molecular Dynamics (MD) Simulations : Simulate binding poses with proteins (e.g., AChE or kinase domains).

- Metabolite Profiling : LC-MS/MS to identify in vitro/in vivo metabolites and assess stability.

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated cell lines .

Advanced: How can researchers address low yields in the sulfonylation step during synthesis?

Answer:

Low yields (<40%) may result from:

- Side Reactions : Hydrolysis of sulfonyl chloride. Mitigate by using anhydrous conditions and molecular sieves.

- Steric Hindrance : Optimize reaction time (12–24 hrs) and use DMAP as a catalyst.

- Workup : Extract unreacted starting materials with ethyl acetate and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.